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molecular formula C11H21N B8621443 Pinane-3-(methylamine) CAS No. 61299-72-7

Pinane-3-(methylamine)

Cat. No. B8621443
M. Wt: 167.29 g/mol
InChI Key: MUOITVAMHSVXLO-UHFFFAOYSA-N
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Patent
US04431828

Procedure details

(-)-3-Aminomethylpinane HCl, 9.5 g (46.6 mmole), ethyl acetate (186 ml) and 1 N NaOH (93 ml) were stirred vigorously for 10 minutes. The organic layer was separated, washed 1×93 ml H2O, dried (MgSO4) and stripped to yield (-)-3-aminomethylpinane free base as an oil, 7.75 g (99%) [alpha]D25 =-54.85° (c=1 in methanol), which was then dissolved in 20 ml methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
186 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH:4]1[CH2:9][CH:8]2[CH2:10][CH:6]([C:7]2([CH3:12])[CH3:11])[CH:5]1[CH3:13].[OH-].[Na+]>C(OCC)(=O)C>[NH2:2][CH2:3][CH:4]1[CH2:9][CH:8]2[CH2:10][CH:6]([C:7]2([CH3:12])[CH3:11])[CH:5]1[CH3:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1C(C2C(C(C1)C2)(C)C)C
Name
Quantity
93 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
186 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed 1×93 ml H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
NCC1C(C2C(C(C1)C2)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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